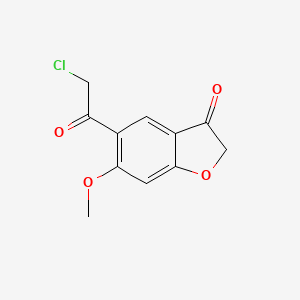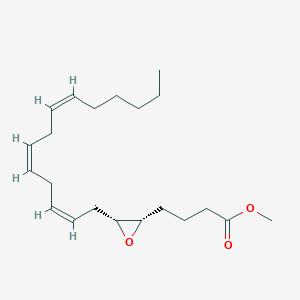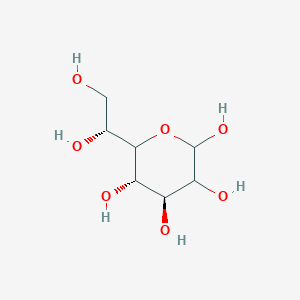
D-arabino-Heptopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-arabino-Heptopyranose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide that plays a significant role in various biological processes. Heptoses are less common compared to hexoses and pentoses, making this compound a compound of interest in both scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: D-arabino-Heptopyranose can be synthesized through the shikimate pathway, which is a seven-step metabolic route found in microorganisms, fungi, and plants. The initial step involves the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate . This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. For instance, Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be engineered to enhance the production of DAHP by introducing feedback-resistant variants of DAHPS .
化学反応の分析
Types of Reactions: D-arabino-Heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its phosphorylated forms and other modified sugars.
科学的研究の応用
D-arabino-Heptopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the biosynthesis of aromatic amino acids through the shikimate pathway.
作用機序
The mechanism of action of D-arabino-Heptopyranose involves its role as an intermediate in the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . The enzyme DAHPS catalyzes the initial step, leading to the formation of DAHP, which then undergoes a series of reactions to produce chorismate, the precursor for these amino acids .
類似化合物との比較
- D-heptopyranose
- L-heptopyranose
- Heptofuranose
Comparison: D-arabino-Heptopyranose is unique due to its specific configuration and role in the shikimate pathway. While other heptoses like D-heptopyranose and L-heptopyranose also have seven carbon atoms, their biological roles and chemical properties can differ significantly .
特性
分子式 |
C7H14O7 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
(4S,5S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5?,6?,7?/m1/s1 |
InChIキー |
BGWQRWREUZVRGI-PISWBVFHSA-N |
異性体SMILES |
C([C@H](C1[C@H]([C@@H](C(C(O1)O)O)O)O)O)O |
正規SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


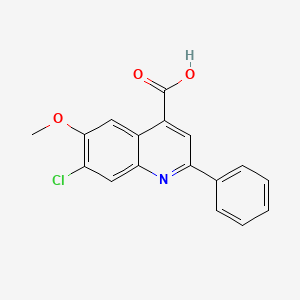
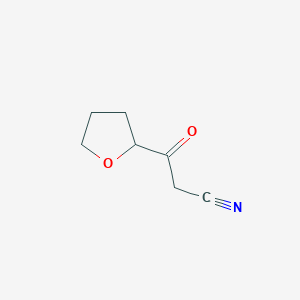
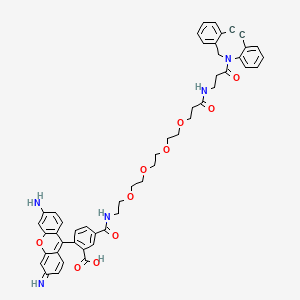
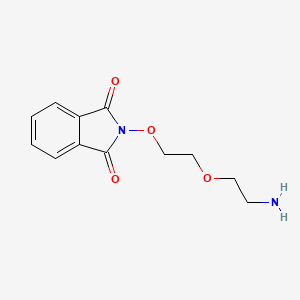
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
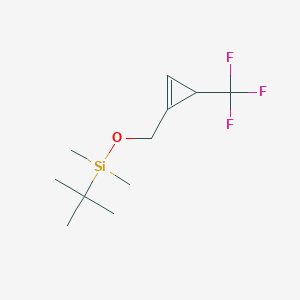
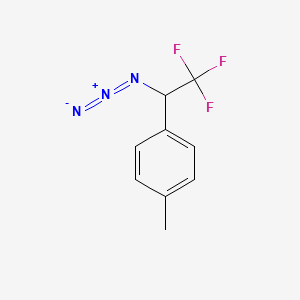
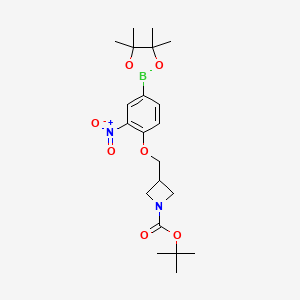
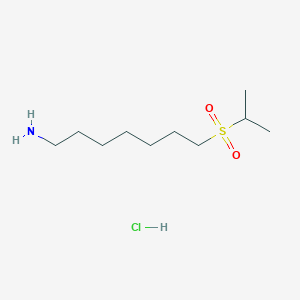

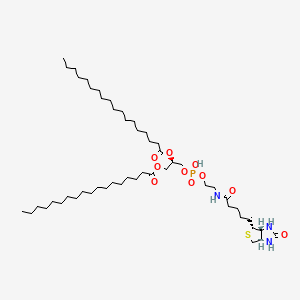
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
